[(3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-7-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
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Overview
Description
[(3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-7-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate is a complex organic compound with a unique structure. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields of science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-7-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate typically involves multiple steps. One common method includes the oxidation of an acetylated intermediate using 2,3-dicyano-5,6-dichlorobenzoquinone (DDQ) in dichloromethane at room temperature for about one hour. The product is then purified by silica-gel column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
[(3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-7-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of functional groups with others, such as halogenation or acetylation.
Common Reagents and Conditions
Common reagents used in these reactions include DDQ for oxidation, sodium borohydride for reduction, and acetic anhydride for acetylation. Reaction conditions typically involve room temperature to moderate heating, with solvents like dichloromethane or ethyl acetate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with DDQ yields ketones, while reduction with sodium borohydride produces alcohols.
Scientific Research Applications
[(3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-7-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-7-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activity, binding to receptors, or altering gene expression. The exact pathways and targets depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- (3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(trifluoromethylsulfonyloxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate .
- (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R,3E,5S)-5-methyl-3-hepten-2-yl]-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol .
Uniqueness
[(3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-7-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H29NO4 |
---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
[(3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-7-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C21H29NO4/c1-12(23)26-14-6-8-20(2)13(10-14)11-17(24)19-15-4-5-18(22-25)21(15,3)9-7-16(19)20/h11,14-16,19,25H,4-10H2,1-3H3/b22-18-/t14-,15-,16-,19-,20-,21-/m0/s1 |
InChI Key |
ACXYSOXMFHHPKX-ITRRUFEWSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]\4([C@H]([C@@H]3C(=O)C=C2C1)CC/C4=N/O)C)C |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3C(=O)C=C2C1)CCC4=NO)C)C |
Origin of Product |
United States |
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